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An In-Depth Comparative Guide to the Biological Activity of 2-Chloro-5-methylthiazole-4-
carboxylic Acid and Its Analogs

Introduction: The Thiazole Scaffold in Medicinal
Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is

a cornerstone in the development of pharmacologically active agents.[1] Its unique structural

and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a

wide range of biological targets. This has led to the development of numerous drugs with

diverse therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and

anti-inflammatory activities.[2][3][4][5] This guide provides a comparative analysis of the

biological activity of 2-Chloro-5-methylthiazole-4-carboxylic acid and its structurally related

analogs, offering insights into their therapeutic potential and the structure-activity relationships

that govern their function.

Core Compound: 2-Chloro-5-methylthiazole-4-
carboxylic acid
While specific biological data for 2-Chloro-5-methylthiazole-4-carboxylic acid is not

extensively documented in publicly available literature, its structural features suggest a high

potential for biological activity. The thiazole core, substituted with a chloro group at the 2-
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position, a methyl group at the 5-position, and a carboxylic acid at the 4-position, provides

multiple points for modification and interaction with biological systems. The chloro group can

act as a leaving group or participate in halogen bonding, the methyl group can influence

lipophilicity and steric interactions, and the carboxylic acid can form hydrogen bonds and salt

bridges.

To understand the potential of this molecule, we will explore the biological activities of its

analogs, focusing on how variations at each position of the thiazole ring impact their

therapeutic effects.

Structure-Activity Relationship (SAR) and Biological
Activities of Analogs
The biological activity of thiazole derivatives is highly dependent on the nature and position of

the substituents on the thiazole ring. The following sections compare the activities of various

analogs based on their structural modifications.

Anticancer Activity
Thiazole derivatives have shown significant promise as anticancer agents, with some analogs

exhibiting potent activity against various cancer cell lines.[1][6] The anticancer potential is often

influenced by substitutions at the 2 and 4 positions of the thiazole ring.

For instance, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized

and evaluated for their anti-breast cancer activity against MDA-MB-231 cell lines.[7] The study

found that the parent compound, 4-methylthiazole-5-carboxylic acid, and some of its

derivatives showed good anticancer activity, suggesting that the thiazole-carboxylic acid moiety

is a key pharmacophore.[7]

In another study, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were

synthesized and tested against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon

cancer) cell lines.[2] The compound with a 4-chloro-2-methylphenyl amido substituent and a 2-

chlorophenyl group on the thiazole ring showed the highest activity.[2] This highlights the

importance of halogen substitutions on the phenyl rings attached to the thiazole core for

enhancing anticancer potency.
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Furthermore, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed based on

the structure of the anticancer drug dasatinib.[8] One such derivative, N-(2-chloro-6-

methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high

antiproliferative potency on human K563 leukemia cells, comparable to dasatinib.[8]

Table 1: Comparative Anticancer Activity of Thiazole Analogs

Compound/Analog Cancer Cell Line Activity (IC50) Reference

4-methylthiazole-5-

carboxylic acid

derivatives

MDA-MB-231 (Breast) Good activity [7]

2-(2-chlorophenyl)-4-

trifluoromethyl-N-(4-

chloro-2-

methylphenyl)thiazole-

5-carboxamide

A-549, Bel7402, HCT-

8

Moderate to high

activity
[2]

N-(2-chloro-6-

methylphenyl)-2-(2-(4-

methylpiperazin-1-

yl)acetamido)thiazole-

5-carboxamide (6d)

K562 (Leukemia) High potency [8]

5-[(Z,2Z)-2-chloro-3-

(4-nitrophenyl)-2-

propenylidene]-2-

thioxo-4-

thiazolidinone-3-

carboxylic acids

MCF-7, MDA-MB-231

(Breast)

High cytotoxicity (IC50

= 5.02 µM for MCF-7)
[9]

Antimicrobial Activity
Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity.[10][11] The

presence of electron-withdrawing groups, such as halogens, often enhances their antibacterial

and antifungal properties.[6]
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A study on novel thiazole aminoguanidines demonstrated strong activity against Gram-positive

bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The most potent

compound in this series showed rapid sterilization and a low tendency to induce bacterial

resistance.[10] The structure-activity relationship indicated that a fluorine-substituted phenyl

group was more effective than a hydroxyl-substituted one.[10]

In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)

methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and showed good

antibacterial activity against multidrug-resistant clinical isolates, with MIC values as low as 2

µg/mL against MRSA.[12]

Furthermore, some 5-methylthiazole-based thiazolidinones have demonstrated significant

antibacterial efficacy against both standard and resistant bacterial strains, with some

compounds showing better activity than ampicillin and streptomycin against MRSA.[11]

Table 2: Comparative Antimicrobial Activity of Thiazole Analogs

Compound/Analog Target Organism Activity (MIC) Reference

Thiazole

aminoguanidines
MRSA, E. coli

4 µg/mL (for

compound 4l against

MRSA)

[10]

(S,Z)-4-methyl-2-(4-

oxo-5-((5-substituted

phenylfuran-2-yl)

methylene)-2-

thioxothiazolidin-3-

yl)pentanoic acids

MRSA, QRSA 2 µg/mL [12]

5-methylthiazole

based thiazolidinones

MRSA, P. aeruginosa,

E. coli (resistant)
29.8–433.5 µM [11]

4-methyl-1,2,3-

thiadiazole-5-

carboxylic acid

hydrazide derivatives

Gram-positive

bacteria

1.95–15.62 µg/mL (for

compound 15)
[13]
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Antiviral Activity
The thiazole scaffold is also a promising framework for the development of antiviral agents.[14]

[15][16][17] Thiazolide analogues, for example, have demonstrated broad-spectrum activity

against a number of viruses, including influenza A, hepatitis B and C, and SARS-CoV-2.[15]

A study on 2-aryl substituted thiazolidine-4-carboxylic acids found that these compounds were

active against Avian influenza virus (AIV) subtype H9N2 and infectious bronchitis virus (IBV).

[14] The compound with a 2,4-dichlorophenyl substitution showed the best activity against AIV

with an IC50 value of 3.47 µM.[14]

Furthermore, L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug, has been shown to

inhibit HIV-1 replication in mononuclear phagocytes and lymphocytes in a dose-dependent

manner.[18] This suggests that thiazole derivatives can interfere with viral replication through

various mechanisms.

More recently, 4-substituted-2-thiazole amides have been identified as potent inhibitors of

Chikungunya virus (CHIKV) replication by blocking subgenomic viral RNA translation and

structural protein synthesis.[17]

Experimental Protocols
General Synthesis of 2-Substituted-4-methylthiazole-5-
carboxylates
The synthesis of the thiazole core often involves the Hantzsch thiazole synthesis. A general

one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate is as

follows:[19][20]

Bromination: To a mixture of ethyl acetoacetate in water and THF below 0°C, add N-

bromosuccinimide (NBS).

Stir the reaction mixture at room temperature for 2 hours.

Cyclization: Add thiourea to the mixture.

Heat the reaction mixture to 80°C for 2 hours.
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After cooling, the product is isolated, purified, and characterized.

Synthesis Workflow

Ethyl Acetoacetate + NBS Bromination
(Water/THF, 0°C to RT) Ethyl 2-bromo-3-oxobutanoate Cyclization with Thiourea

(80°C) Ethyl 2-amino-4-methylthiazole-5-carboxylate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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